4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid, or 4-MCTMP, is a synthetic organic compound with a unique molecular structure and a wide array of potential applications in the field of scientific research.
Scientific Research Applications
4-MCTMP has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and iron, in biological samples (2). It has also been used as a fluorescent probe for the detection of hydrogen peroxide in living cells (3). In addition, 4-MCTMP has been used as a fluorescent dye for the detection of DNA damage in living cells (4).
Mechanism of Action
4-MCTMP has been shown to interact with metal ions and hydrogen peroxide through a complex mechanism. When 4-MCTMP is exposed to metal ions, the metal ions bind to the sulfur atom of the 4-MCTMP molecule and cause a shift in the emission spectrum of the molecule (5). When 4-MCTMP is exposed to hydrogen peroxide, the hydrogen peroxide binds to the oxygen atom of the 4-MCTMP molecule and causes a shift in the emission spectrum of the molecule (6).
Biochemical and Physiological Effects
The physiological effects of 4-MCTMP are not fully understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies (7). In addition, 4-MCTMP has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage (8).
Advantages and Limitations for Lab Experiments
4-MCTMP has several advantages for use in laboratory experiments. It is a highly fluorescent molecule with a wide range of excitation and emission wavelengths, making it ideal for use in a variety of applications. In addition, 4-MCTMP is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, 4-MCTMP is relatively expensive and can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research involving 4-MCTMP. For example, further research could be done to explore the potential therapeutic applications of 4-MCTMP, such as its use as an antioxidant or its ability to detect DNA damage in living cells. In addition, further research could be done to explore the potential of 4-MCTMP as a fluorescent probe for the detection of other molecules, such as proteins or carbohydrates. Finally, further research could be done to explore the potential of 4-MCTMP as a fluorescent dye for imaging applications.
Synthesis Methods
4-MCTMP is synthesized through a multi-step process that involves the reaction of 5-(methoxycarbonyl)thiophene-3-carbaldehyde with 3-methylbenzoic acid in the presence of a base catalyst. The reaction is carried out at room temperature in a solvent such as dimethylformamide and yields 4-MCTMP as the final product (1).
Properties
IUPAC Name |
4-(5-methoxycarbonylthiophen-3-yl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-8-5-9(13(15)16)3-4-11(8)10-6-12(19-7-10)14(17)18-2/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBCYYVRUXYAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CSC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690979 |
Source
|
Record name | 4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-73-2 |
Source
|
Record name | 4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.